molecular formula C20H27NO B11955787 4-Octyloxydiphenylamine CAS No. 42598-83-4

4-Octyloxydiphenylamine

Cat. No.: B11955787
CAS No.: 42598-83-4
M. Wt: 297.4 g/mol
InChI Key: KCVLQWYAQLRYBF-UHFFFAOYSA-N
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Description

4-Octyloxydiphenylamine is an alkylated diphenylamine derivative characterized by an octyloxy (-O-C₈H₁₇) substituent attached to one of the phenyl rings in the diphenylamine backbone. Its synthesis likely involves alkylation or etherification reactions, similar to other diphenylamine analogs .

Properties

CAS No.

42598-83-4

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

4-octoxy-N-phenylaniline

InChI

InChI=1S/C20H27NO/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18/h7-9,11-16,21H,2-6,10,17H2,1H3

InChI Key

KCVLQWYAQLRYBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 4-Octyloxydiphenylamine typically involves the reaction of diphenylamine with an octyl halide in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium or potassium hydroxide

    Temperature: Reflux conditions (around 60-80°C)

    Reaction Time: Several hours to ensure complete reaction

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Octyloxydiphenylamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Octyloxydiphenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Octyloxydiphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Diphenylamine derivatives vary in substituent type and position. Key structural analogs include:

  • Octylated diphenylamine (CAS 4175-37-5) : Features an octyl (-C₈H₁₇) group instead of an octyloxy substituent, reducing polarity .
  • 4-Nonyl-N-phenylbenzenamine (CAS 65036-85-3): Substituted with a nonyl (-C₉H₁₉) group, increasing hydrophobicity compared to 4-octyloxy variants .
  • Tofenamic acid : A diphenylamine derivative with a carboxyl group, enabling pharmaceutical applications (e.g., anti-inflammatory use) .

The octyloxy group in 4-octyloxydiphenylamine introduces oxygen-based polarity, distinguishing it from purely hydrocarbon-substituted analogs like octylated diphenylamine. This structural difference impacts solubility and reactivity .

Physical and Chemical Properties

Property This compound* Octylated Diphenylamine (CAS 4175-37-5) 4-Nonyl-N-phenylbenzenamine (CAS 65036-85-3)
Molecular Formula C₂₀H₂₇NO C₂₀H₂₇N C₂₁H₂₉N
Molecular Weight (g/mol) ~297.44 281.44 295.46
Solubility Moderate in polar solvents Low polarity, soluble in hydrocarbons Highly hydrophobic
Thermal Stability High (est.) High (industrial antioxidant) Moderate

*Estimated based on structural analogs .

Functional Differences

  • Antioxidant Efficacy: Octylated diphenylamine is widely used as a radical scavenger in lubricants due to its non-polarity and thermal stability. The oxygen in this compound may enhance compatibility with polar matrices (e.g., certain polymers) but could reduce volatility resistance .
  • Biomedical Relevance : Tofenamic acid’s carboxyl group enables ionic interactions, making it pharmacologically active, whereas this compound lacks such functional groups .

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